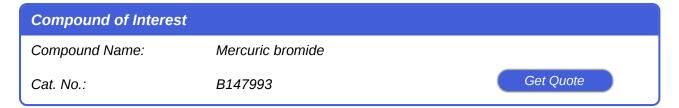


CAS number and molecular weight of mercuric bromide

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An In-depth Technical Guide to **Mercuric Bromide** (HgBr₂) for Researchers and Drug Development Professionals

This guide provides essential technical information, experimental protocols, and toxicological insights for **mercuric bromide**, tailored for its application in research and development.

Core Properties of Mercuric Bromide

Mercuric bromide, also known as mercury(II) bromide, is an inorganic compound with the chemical formula HgBr₂. It presents as a white crystalline solid and is highly toxic.[1] It serves as a valuable laboratory reagent, particularly in organic synthesis.

Quantitative Data Summary

The physical and chemical properties of **mercuric bromide** are summarized in the table below for easy reference.



Property	Value	References
CAS Number	7789-47-1	[2][3][4][5][6]
Molecular Formula	HgBr ₂	[2][3][4][6]
Molecular Weight	360.40 g/mol	[2][3][5][6]
Appearance	White or faint yellow crystalline solid	[1][3]
Melting Point	237 °C	[1][3]
Boiling Point	322 °C	[1][4]
Density	6.03 g/cm ³	[1]
Solubility in Water	0.6 g/100 mL (at 25°C)	[1]

Experimental Protocol: Application in Glycosylation Reactions

Mercuric bromide is a key reagent in synthetic organic chemistry, notably as a promoter or catalyst in the Koenigs-Knorr reaction for the formation of glycosidic bonds.[1][2][3][7] This reaction is fundamental in the synthesis of oligosaccharides and other complex carbohydrates.

Detailed Methodology: Synthesis of Alkyl β-d-Glucopyranosides via the Koenigs-Knorr Reaction

The following protocol is adapted from a well-established procedure for the synthesis of alkyl β -d-glycosides, which utilizes mercuric oxide with a catalytic amount of **mercuric bromide**.[2]

Objective: To synthesize an alkyl β -d-glucopyranoside from tetra-O-acetyl- α -d-glucopyranosyl bromide and an alcohol.

Materials:

- Tetra-O-acetyl-α-d-glucopyranosyl bromide
- Anhydrous alcohol (e.g., methanol, ethanol)



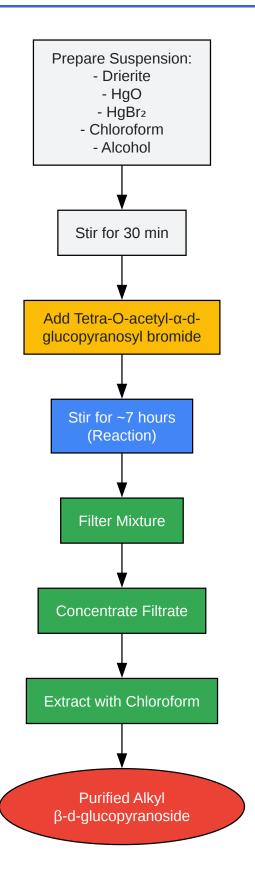
- Yellow mercury(II) oxide (HgO)
- Mercury(II) bromide (HgBr₂)
- Drierite (anhydrous calcium sulfate)
- Purified chloroform

Procedure:

- In a stoppered flask, prepare a mixture of 10 g of Drierite, 6.5 g of yellow mercury(II) oxide, and 0.5 g of mercury(II) bromide.
- Add 100 mL of purified chloroform and 100 mL of the desired anhydrous alcohol to the flask.
- Stir the suspension for 30 minutes at room temperature.
- Add 15.0 g of tetra-O-acetyl-α-d-glucopyranosyl bromide to the stirred mixture.
- Continue stirring the reaction mixture for approximately 7 hours, or until all the glycosyl bromide has reacted. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, filter the mixture to remove the insoluble mercury salts and Drierite.
- Concentrate the filtrate under reduced pressure to obtain a syrup.
- Extract the resulting syrup with dry chloroform to isolate the product. Further purification can be achieved through column chromatography.

The logical workflow for this experimental setup is illustrated below.





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Workflow for the Koenigs-Knorr Glycosylation.



Toxicology and Signaling Pathways

For drug development professionals, understanding the toxicological profile of mercuric compounds is critical. The toxicity of **mercuric bromide**, like other inorganic mercury salts, is primarily mediated by the high affinity of the mercuric ion (Hg²⁺) for sulfhydryl (-SH) groups.[8] [9][10]

Mechanism of Toxicity: Interaction with Sulfhydryl Groups

Mercuric ions are soft Lewis acids and readily form strong covalent bonds with soft bases, most notably the sulfur atom in the sulfhydryl groups of cysteine residues within proteins.[9][10] This interaction can lead to:

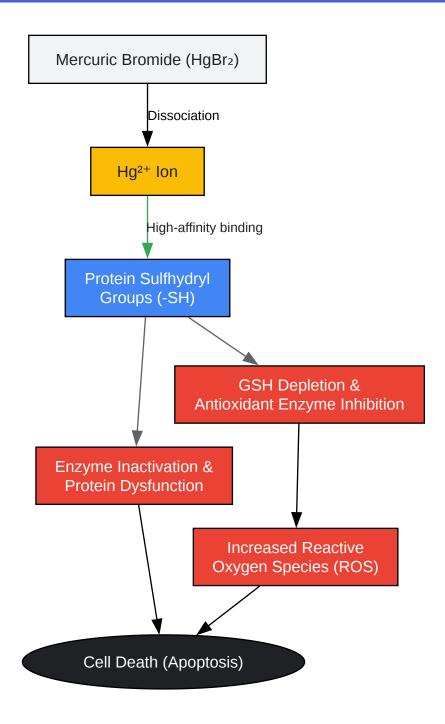
- Enzyme Inhibition: Many enzymes rely on free sulfhydryl groups for their catalytic activity.

 The binding of mercury can inactivate these enzymes, disrupting critical metabolic pathways.

 [8]
- Disruption of Protein Structure: The binding of mercury can alter the tertiary and quaternary structures of proteins, leading to loss of function.
- Oxidative Stress: Mercury can inhibit antioxidant enzymes such as thioredoxin reductase
 and deplete cellular levels of glutathione (GSH), a key intracellular antioxidant.[8][10] This
 compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to
 oxidative damage to lipids, proteins, and DNA.[11]
- Apoptosis: The culmination of enzyme inhibition, protein dysfunction, and severe oxidative stress can trigger programmed cell death, or apoptosis.[8][10]

This general mechanism of mercuric ion toxicity is depicted in the following signaling pathway diagram.





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Mechanism of Mercuric Ion-Induced Cellular Toxicity.

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